4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1H-Pyrazole-4-boronic acid pinacol ester is a boronic ester derivative of pyrazole. It is a valuable compound in organic synthesis, particularly in the field of cross-coupling reactions. The compound is characterized by its stability and reactivity, making it a useful reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of 1H-Pyrazole-4-boronic acid pinacol ester often involves large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are carried out in batch reactors with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-boronic acid pinacol ester undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-4-boronic acid.
Reduction: Reduction reactions can convert it into pyrazole derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in substitution reactions.
Major Products:
Oxidation: Pyrazole-4-boronic acid.
Reduction: Various pyrazole derivatives.
Substitution: Biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
1H-Pyrazole-4-boronic acid pinacol ester is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It plays a role in the development of drugs targeting specific enzymes and pathways.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, forming a palladium-boron complex. This complex then participates in the formation of carbon-carbon bonds, leading to the desired product .
Comparison with Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Benzylpyrazole-4-boronic acid pinacol ester
Uniqueness: 1H-Pyrazole-4-boronic acid pinacol ester is unique due to its specific reactivity and stability. Compared to its analogs, it offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOJIBGZFYMWDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378836 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269410-08-4 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for producing pyrazole-4-boronic acid pinacol ester?
A1: Several methods have been explored for the synthesis of pyrazole-4-boronic acid pinacol ester. One approach involves a multi-step process starting with pyrazole. The pyrazole is first protected with vinyl ethyl ether, followed by a Grignard reaction. The final step involves reacting the product with isopropoxyborinic acid pinacol ester to yield the desired pyrazole-4-boronic acid pinacol ester []. Another method utilizes 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a starting material and further modifies it to obtain the target compound [].
Q2: How is the structure of pyrazole-4-boronic acid pinacol ester confirmed?
A2: Various spectroscopic techniques are employed to confirm the structure of pyrazole-4-boronic acid pinacol ester. These include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C NMR), and mass spectrometry (MS) []. In some cases, single crystal X-ray diffraction is also used to determine the crystal structure of the synthesized compound, providing detailed structural information [].
Q3: Have any computational studies been performed on pyrazole-4-boronic acid pinacol ester?
A3: Yes, Density Functional Theory (DFT) calculations have been performed to investigate the molecular structure of pyrazole-4-boronic acid pinacol ester []. These calculations provide valuable insights into the electronic structure and geometry of the molecule, complementing experimental findings from techniques like X-ray diffraction.
Q4: Are there any reported applications of pyrazole-4-boronic acid pinacol ester in organic synthesis?
A4: While the provided research articles focus primarily on the synthesis and characterization of pyrazole-4-boronic acid pinacol ester and its derivatives, these compounds are known to be valuable building blocks in organic synthesis. Specifically, they serve as important intermediates in Suzuki coupling reactions, a versatile method for constructing carbon-carbon bonds [].
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